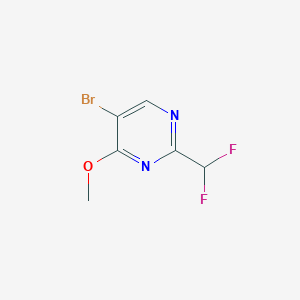
5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, difluoromethyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(difluoromethyl)-4-methoxypyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a specific range to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products. The scalability of the process is crucial for meeting the demands of pharmaceutical and chemical industries.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group or other substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug candidates.
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can participate in halogen bonding interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(trifluoromethyl)-4-methoxypyrimidine
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
Comparison: Compared to its analogs, 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine offers a unique combination of electronic and steric properties due to the presence of both difluoromethyl and methoxy groups. This makes it a versatile intermediate for various synthetic applications. The difluoromethyl group provides increased lipophilicity and metabolic stability, while the methoxy group can influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethyl)-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c1-12-6-3(7)2-10-5(11-6)4(8)9/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIJZLXUCHMSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













